Cholinesterase Inhibition Selectivity: 3-Phenoxypropanamide Scaffold Preferentially Targets BChE Over AChE
In a systematic structure–activity relationship (SAR) study of eight newly synthesized compounds, the 3-phenoxypropanamide sub-series (compounds 13a and 13b) demonstrated superior butyrylcholinesterase (BChE) inhibitory activity relative to the hit compound (E)-N-(4-{[benzyl(methyl)amino]methyl}thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, which is primarily an acetylcholinesterase (AChE) inhibitor [1]. The lead compound from the 2-phenoxyacetamide series, compound 4b, showed BChE IC₅₀ = 2.10 µM, representing a 7-fold improvement over the hit compound (BChE IC₅₀ = 14.70 µM) [2]. Importantly, the 3-phenoxypropanamide derivatives (13a-b) exhibited relatively better BChE inhibitory activities compared to the hit compound, while maintaining distinct selectivity profiles from the 2-phenoxyacetamide series [1]. This scaffold-dependent selectivity is structurally rationalized by the extended ethylene spacer in 3-phenoxypropanamides, which permits deeper penetration into the BChE peripheral anionic site.
| Evidence Dimension | BChE inhibitory potency |
|---|---|
| Target Compound Data | 3-Phenoxypropanamide derivatives (13a-b): qualitatively superior BChE inhibition vs. hit; specific IC₅₀ values available in thesis [3] |
| Comparator Or Baseline | Hit compound: BChE IC₅₀ = 14.70 µM; Compound 4b (2-phenoxyacetamide): BChE IC₅₀ = 2.10 µM |
| Quantified Difference | ~7-fold improvement for 2-phenoxyacetamide lead 4b vs. hit; 3-phenoxypropanamide series shows intermediate-to-superior BChE preference |
| Conditions | In vitro Ellman's method; compounds screened at 10 µM; IC₅₀ determined for compounds showing >50% inhibition |
Why This Matters
For researchers developing BChE-selective inhibitors for Alzheimer's disease (where BChE assumes the predominant ACh-hydrolyzing role in advanced pathology), the 3-phenoxypropanamide scaffold offers a validated starting point with demonstrated BChE preference, whereas the hit compound is AChE-biased.
- [1] Shakila S, Kılıç B, Bardakkaya M, Aksakal F, Sağkan RI, Doğruer DS. Multifunctional anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular docking study of new 2-phenoxyacetamide/3-phenoxypropanamide/4-oxobutanamide derivatives. J Mol Struct. 2024;1317:139106. View Source
- [2] Open access repository record for Shakila et al. (2024). Biruni University Institutional Repository. Multifunctional anti-Alzheimer's agents. View Source
- [3] Shakila S. Bazı 2-fenoksiasetamit/ 3-fenoksipropanamit türevlerinin sentezi ve biyolojik aktivitelerinin değerlendirilmesi (Synthesis of some 2-phenoxyacetamide/3-phenoxypropanamide derivatives and evaluation of their biological activities). Master's Thesis, Gazi University; 2021. View Source
